2-Allyloxyethoxyethyl methacrylate

Description

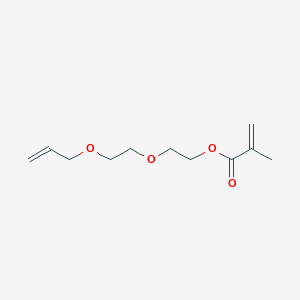

2-Allyloxyethoxyethyl methacrylate is a methacrylate monomer characterized by an allyloxyethoxy substituent. Its structure comprises a methacrylate backbone with a pendant allyloxyethoxy group (–CH₂CH₂OCH₂CH₂CH₂CH₂–), combining both allyl and ethoxy functionalities. Applications likely include polymer coatings, adhesives, or biomedical systems where tunable hydrophobicity and crosslinking capabilities are advantageous.

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(2-prop-2-enoxyethoxy)ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H18O4/c1-4-5-13-6-7-14-8-9-15-11(12)10(2)3/h4H,1-2,5-9H2,3H3 |

InChI Key |

GQNCFVPJZVPADU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-allyloxyethoxyethyl methacrylate with similar compounds:

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Allyloxyethoxyethyl MA | Allyloxyethoxy | C₁₀H₁₆O₄ | ~200 (estimated) | Methacrylate, allyl, ethoxy |

| 2-Ethoxyethyl MA | Ethoxy | C₈H₁₄O₃ | 158.20 | Methacrylate, ethoxy |

| 2-Hydroxyethyl MA (HEMA) | Hydroxyethyl | C₆H₁₀O₃ | 130.14 | Methacrylate, hydroxyl |

| Allyl MA | Allyl | C₇H₁₀O₂ | 126.15 | Methacrylate, allyl |

| Ethyl MA (EMA) | Ethyl | C₆H₁₀O₂ | 114.14 | Methacrylate, ethyl |

Key Observations:

Reactivity and Copolymerization Behavior

Methacrylates exhibit varying reactivity ratios during copolymerization, influenced by substituents:

- EMA and 4-Acetylphenyl MA : In copolymers with ethyl methacrylate (EMA), higher content of 4-acetylphenyl methacrylate (APMA) increases thermal stability (Tg from 45°C to 85°C) due to rigid aromatic groups .

- HEMA and CQMA : Copolymers of HEMA and 2-chloroquinyl methacrylate (CQMA) show pH-dependent drug release, with CQMA improving solubility and controlled release kinetics .

- 2-Allyloxyethoxyethyl MA : While specific reactivity data is unavailable, the allyl group may enable post-polymerization modifications (e.g., thiol-ene click chemistry), similar to allyl methacrylate’s crosslinking behavior .

Toxicity and Metabolic Pathways

- 2-Ethoxyethyl MA and 2-Methoxyethyl MA: These metabolize into methacrylic acid and 2-ethoxyethanol or 2-methoxyethanol, which are associated with reproductive toxicity. Structural similarity suggests 2-allyloxyethoxyethyl MA may follow analogous metabolic pathways .

- HEMA : Low cytotoxicity in biomedical applications, as seen in CQMA-co-HEMA systems (<10% cell viability impact) .

Research Findings and Data Gaps

- Thermal Stability : Ethoxy and acetylphenyl substituents improve thermal stability in copolymers. The allyloxyethoxy group may offer similar benefits, but experimental data is needed .

- Drug Release : CQMA-co-HEMA systems achieve pH-controlled release (2.4 wt% in gastric vs. 6.69 wt% in intestinal conditions). Allyloxyethoxyethyl MA could mimic this if its ethoxy chain modulates hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.